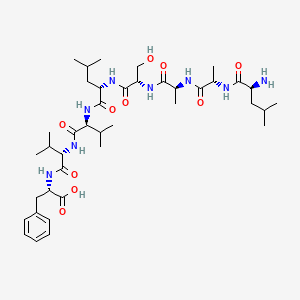![molecular formula C12H11N5 B14226842 4-[(2E)-2-[1-(1H-pyrazol-5-yl)ethylidene]hydrazinyl]benzonitrile](/img/structure/B14226842.png)
4-[(2E)-2-[1-(1H-pyrazol-5-yl)ethylidene]hydrazinyl]benzonitrile
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4-{2-[1-(3H-Pyrazol-3-ylidene)ethyl]hydrazinyl}benzonitrile is a complex organic compound that features a pyrazole ring, a hydrazine moiety, and a benzonitrile group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-{2-[1-(3H-Pyrazol-3-ylidene)ethyl]hydrazinyl}benzonitrile typically involves the following steps:
Formation of the Pyrazole Ring: The pyrazole ring can be synthesized via a [3+2] cycloaddition reaction between an alkyne and a diazo compound.
Hydrazine Addition: The pyrazole intermediate is then reacted with hydrazine to introduce the hydrazine moiety.
Benzonitrile Introduction: The final step involves the coupling of the hydrazine-pyrazole intermediate with a benzonitrile derivative.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and yield of the production process.
Chemical Reactions Analysis
Types of Reactions
4-{2-[1-(3H-Pyrazol-3-ylidene)ethyl]hydrazinyl}benzonitrile can undergo various chemical reactions, including:
Oxidation: The hydrazine moiety can be oxidized to form azo compounds.
Reduction: The nitrile group can be reduced to form amines.
Substitution: The aromatic ring can undergo electrophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride or catalytic hydrogenation can be used.
Substitution: Electrophilic substitution reactions can be facilitated by Lewis acids such as aluminum chloride.
Major Products
Oxidation: Azo derivatives.
Reduction: Amines.
Substitution: Various substituted aromatic compounds.
Scientific Research Applications
4-{2-[1-(3H-Pyrazol-3-ylidene)ethyl]hydrazinyl}benzonitrile has several applications in scientific research:
Medicinal Chemistry: It can be used as a scaffold for the development of new drugs with potential anti-inflammatory, anticancer, and antimicrobial activities.
Materials Science: The compound can be used in the synthesis of novel materials with unique electronic and optical properties.
Organic Synthesis: It serves as an intermediate in the synthesis of more complex heterocyclic compounds.
Mechanism of Action
The mechanism of action of 4-{2-[1-(3H-Pyrazol-3-ylidene)ethyl]hydrazinyl}benzonitrile involves its interaction with various molecular targets:
Molecular Targets: The compound can bind to enzymes and receptors, modulating their activity.
Pathways Involved: It may influence signaling pathways related to inflammation, cell proliferation, and apoptosis.
Comparison with Similar Compounds
Similar Compounds
- 4-{2-[1-(3H-Pyrazol-3-ylidene)ethyl]hydrazinyl}benzaldehyde
- 4-{2-[1-(3H-Pyrazol-3-ylidene)ethyl]hydrazinyl}benzoic acid
- 4-{2-[1-(3H-Pyrazol-3-ylidene)ethyl]hydrazinyl}benzamide
Uniqueness
4-{2-[1-(3H-Pyrazol-3-ylidene)ethyl]hydrazinyl}benzonitrile is unique due to its combination of a pyrazole ring, hydrazine moiety, and benzonitrile group, which imparts distinct chemical and biological properties compared to its analogs .
Properties
Molecular Formula |
C12H11N5 |
|---|---|
Molecular Weight |
225.25 g/mol |
IUPAC Name |
4-[(2E)-2-[1-(1H-pyrazol-5-yl)ethylidene]hydrazinyl]benzonitrile |
InChI |
InChI=1S/C12H11N5/c1-9(12-6-7-14-17-12)15-16-11-4-2-10(8-13)3-5-11/h2-7,16H,1H3,(H,14,17)/b15-9+ |
InChI Key |
KQTWPOLQQHPJPQ-OQLLNIDSSA-N |
Isomeric SMILES |
C/C(=N\NC1=CC=C(C=C1)C#N)/C2=CC=NN2 |
Canonical SMILES |
CC(=NNC1=CC=C(C=C1)C#N)C2=CC=NN2 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.




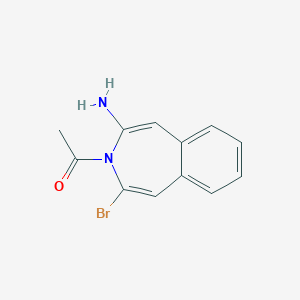
![Ethyl [(1R)-1-methyl-2-oxocyclohexyl]acetate](/img/structure/B14226771.png)
![(1H-Indazol-3-yl)(2-{[(1H-indazol-5-yl)methyl]amino}phenyl)methanone](/img/structure/B14226772.png)
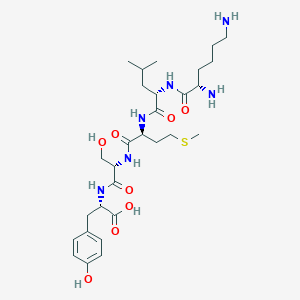
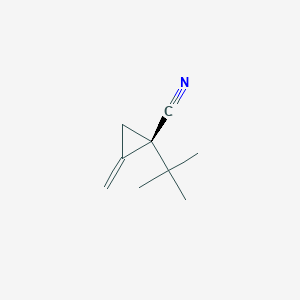
![N-{5-[(2-Hydroxyethyl)amino]-1,3-thiazol-2-yl}pyridine-2-carboxamide](/img/structure/B14226799.png)
![3-(3-Chlorophenyl)-6-(piperidin-1-yl)[1,2,4]triazolo[4,3-b]pyridazine](/img/structure/B14226801.png)
![2-chloro-N-[2-(3,5-dichloropyridin-2-yl)phenyl]pyridine-3-carboxamide](/img/structure/B14226803.png)
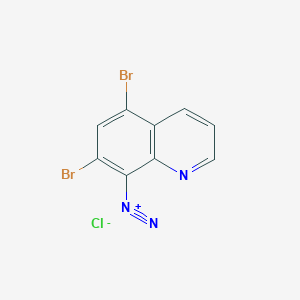
![2-Bromo-2-[2-(2-bromo-5-methoxyphenyl)ethyl]cyclohexan-1-one](/img/structure/B14226813.png)

